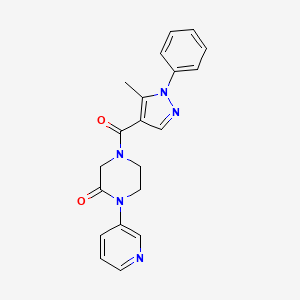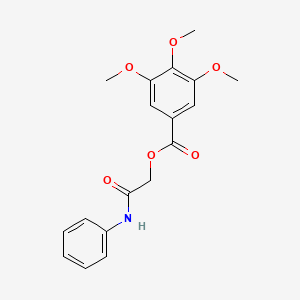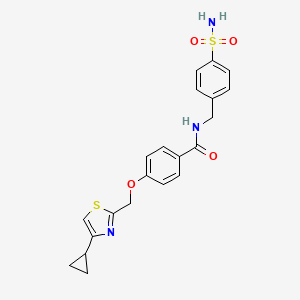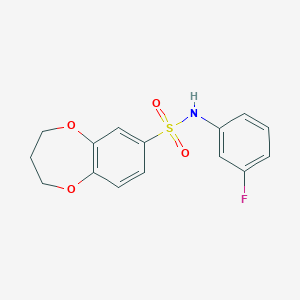
4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MPP or MPPF, and it is a selective antagonist of the serotonin 1A receptor. In
Scientific Research Applications
Discovery and Design of Dopaminergic Ligands
Research has shown the importance of 1,4-disubstituted aromatic piperazines, which share a structural motif with the given compound, in targeting aminergic G protein-coupled receptors. The design of molecules with a pyrazolo[1,5-a]pyridine substructure, similar to the compound , has led to high-affinity dopamine receptor partial agonists. These compounds are explored for their potential as novel therapeutics due to their G protein-biased activation properties, which could be beneficial in developing treatments for psychiatric disorders (Möller et al., 2017).
Antiviral Activity
Studies have also explored derivatives of pyrazolo and pyridine in the context of antiviral research. For instance, compounds incorporating a pyrazolo[3,4-b]pyridine framework, related to the compound , have been synthesized and evaluated for their antiviral properties. Such research paves the way for the development of new antiviral agents, highlighting the versatility of these structural motifs in medicinal chemistry (Attaby et al., 2006).
Molecular Structure Investigations
The structural analysis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, similar to the target compound, has provided insights into the molecular interactions and electronic properties of these compounds. Such studies are crucial for understanding the physicochemical characteristics that influence the biological activity of these molecules (Shawish et al., 2021).
CB1 Cannabinoid Receptor Interaction
Research on compounds structurally analogous to the given chemical, involving the antagonist interaction with the CB1 cannabinoid receptor, has elucidated the molecular basis of receptor binding and antagonist activity. This work contributes to our understanding of receptor-ligand interactions and the development of receptor-specific drugs (Shim et al., 2002).
Herbicidal Activity and Protoporphyrinogen Oxidase Inhibition
The synthesis and evaluation of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives, which relate to the chemical structure in focus, have demonstrated significant herbicidal activity and protoporphyrinogen oxidase inhibition. Such findings underscore the potential agricultural applications of these compounds (Li et al., 2008).
properties
IUPAC Name |
4-(5-methyl-1-phenylpyrazole-4-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-15-18(13-22-25(15)16-6-3-2-4-7-16)20(27)23-10-11-24(19(26)14-23)17-8-5-9-21-12-17/h2-9,12-13H,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWBPUQZGYMBGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(C(=O)C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2763501.png)


![Ethyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2763504.png)
![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2763505.png)

![5-[(6-Chloro-3-pyridinyl)methoxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde](/img/structure/B2763510.png)
![5-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2763511.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2763514.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2763515.png)
![4-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]benzonitrile](/img/structure/B2763516.png)